4-(1-Amino-2-methylpropyl)thian-4-ol
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Overview
Description
4-(1-Amino-2-methylpropyl)thian-4-ol is a chemical compound with the molecular formula C₉H₁₉NOS It is characterized by the presence of an amino group, a thian-4-ol moiety, and a methylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2-methylpropyl)thian-4-ol typically involves the combination of isobutene, chlorine, and methyl cyanide in specific weight ratios. The process includes a series of reactions, starting with the formation of N-[1-(chloromethyl)propyl]acetyl chloroamine, followed by hydrolysis to obtain N-[1-(chloromethyl)propyl]acetamide, and further hydrolysis to yield 2-amino-2-methyl-1-propanol .
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and efficient. The process involves fewer steps, utilizes inexpensive raw materials, and aims to achieve high product purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-2-methylpropyl)thian-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
4-(1-Amino-2-methylpropyl)thian-4-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-(1-Amino-2-methylpropyl)thian-4-ol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-(1-Amino-2-methylpropyl)thian-4-ol include:
- 4-(1-Amino-2-methylpropyl)-1,6-heptadien-4-ol
- 2-amino-2-methyl-1-propanol
- N-[1-(chloromethyl)propyl]acetamide .
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an amino group, thian-4-ol moiety, and methylpropyl side chain makes it a versatile compound with diverse applications in various fields of research .
Properties
Molecular Formula |
C9H19NOS |
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Molecular Weight |
189.32 g/mol |
IUPAC Name |
4-(1-amino-2-methylpropyl)thian-4-ol |
InChI |
InChI=1S/C9H19NOS/c1-7(2)8(10)9(11)3-5-12-6-4-9/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
IMBRSTIJSLZRDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1(CCSCC1)O)N |
Origin of Product |
United States |
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